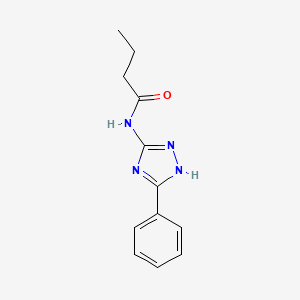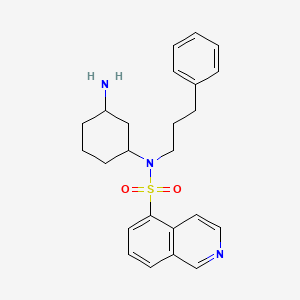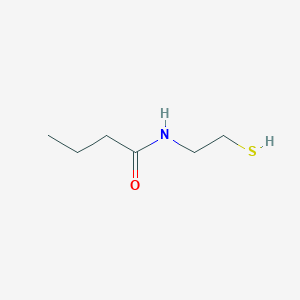![molecular formula C8H8N2O5S B12897764 {2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethanesulfinyl}acetonitrile CAS No. 59875-82-0](/img/structure/B12897764.png)
{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethanesulfinyl}acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-((cyanomethyl)sulfinyl)acetate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl acetate with a cyanomethyl sulfoxide derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction conditions often require moderate heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
化学反应分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2-((cyanomethyl)sulfinyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under an inert atmosphere.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the primary amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2,5-Dioxopyrrolidin-1-yl 2-((cyanomethyl)sulfinyl)acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including as an anticonvulsant and anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
作用机制
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-((cyanomethyl)sulfinyl)acetate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The sulfinyl group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways .
相似化合物的比较
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acetate: Lacks the cyano and sulfinyl groups, making it less reactive.
2,5-Dioxopyrrolidin-1-yl acrylate: Contains an acrylate group instead of the cyanomethyl sulfinyl group, leading to different reactivity and applications.
2,5-Dioxopyrrolidin-1-yl (2,5-dichlorobenzoyl)glycyl-L-leucinate: A more complex derivative with additional functional groups, used in targeted protein degradation
Uniqueness
2,5-Dioxopyrrolidin-1-yl 2-((cyanomethyl)sulfinyl)acetate is unique due to the presence of both cyano and sulfinyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .
属性
CAS 编号 |
59875-82-0 |
|---|---|
分子式 |
C8H8N2O5S |
分子量 |
244.23 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 2-(cyanomethylsulfinyl)acetate |
InChI |
InChI=1S/C8H8N2O5S/c9-3-4-16(14)5-8(13)15-10-6(11)1-2-7(10)12/h1-2,4-5H2 |
InChI 键 |
WNBTTWGMLHBHAG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)CS(=O)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl N-[8-amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12897686.png)
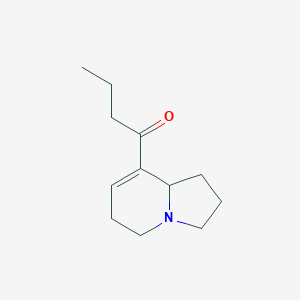
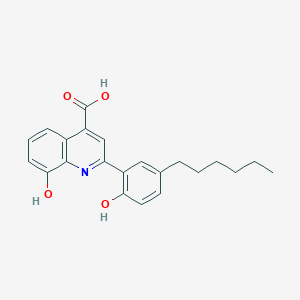
![N-Ethyl-N-[2-(6-oxo-3,6-dihydro-9H-purin-9-yl)ethyl]formamide](/img/structure/B12897706.png)
![3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12897713.png)

![1-[5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12897728.png)

![1,11-Dichloro-5,7-dioxo-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-6(7H)-carboxamide](/img/structure/B12897750.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylaminomethylamino)pyrimidin-2-one](/img/structure/B12897769.png)
![1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(dihexylamino)ethanol](/img/structure/B12897772.png)
